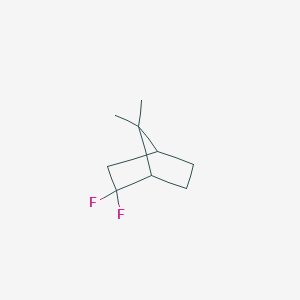

Norbornane, 2,2-difluoro-7,7-dimethyl-

Description

Significance of Bicyclo[2.2.1]heptane Scaffolds in Modern Chemical Research

The bicyclo[2.2.1]heptane scaffold is a privileged structural motif found in numerous natural products and synthetic molecules with significant biological activity. rsc.org Its rigid structure provides a well-defined orientation for functional groups, which is crucial for molecular recognition and interaction with biological targets. This characteristic has made it a widely used strategy in drug discovery. nih.govrsc.org Polycyclic hydrocarbon scaffolds, including norbornane (B1196662), offer a unique combination of a three-dimensional shape, hydrophobicity, and favorable pharmacokinetic properties. rsc.org

Beyond medicinal chemistry, the bicyclo[2.2.1]heptane framework is fundamental in asymmetric synthesis and catalysis. rsc.org Chiral derivatives of this scaffold, such as bornanesultam, serve as effective chiral auxiliaries, guiding the stereochemical outcome of chemical reactions. rsc.org Furthermore, ligands incorporating the norbornane structure are employed in transition-metal catalysis to create highly enantioselective transformations. rsc.org The development of efficient, asymmetric methods to access functionalized bicyclo[2.2.1]heptanes is therefore a critical area of research, enabling the synthesis of complex, biologically relevant molecules. rsc.org

Strategic Incorporation of Fluorine Atoms in Bridged Bicyclic Systems

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate their properties. ncn.gov.pl In bridged bicyclic compounds like norbornane, the incorporation of fluorine-containing motifs can lead to isosteric units with improved physicochemical characteristics, such as enhanced lipophilicity, metabolic stability, water solubility, or oxidative resistance. researchgate.netbohrium.com The unique properties of fluorine, including its high electronegativity and small size, can significantly alter the electronic environment of the molecule without causing major steric perturbations. vulcanchem.com

Specifically, in the case of 2,2-difluoro-7,7-dimethyl-norbornane, the gem-difluoro group at the 2-position introduces a strong electron-withdrawing effect. This enhances the electrophilicity at the bridgehead carbons, potentially influencing the molecule's reactivity. vulcanchem.com The C-F bond is also stronger than a C-H bond, which can block metabolic pathways and increase the compound's stability in biological systems. The study of fluorinated bridged bicyclic compounds is an active area of research, with ongoing efforts to develop new synthetic methodologies for their efficient preparation. researchgate.netbohrium.com Ring-opening fluorination of other bicyclic systems has been explored as a novel method to construct tertiary carbon-fluorine bonds, highlighting the diverse strategies being developed to access these valuable compounds. nih.govchemrxiv.org

Overview of Synthetic Challenges and Opportunities for Highly Substituted Norbornanes

The synthesis of highly substituted norbornanes presents considerable challenges due to the strained and rigid nature of the bicyclic scaffold, which can introduce significant steric hindrance. sciengine.com The most common method for constructing the norbornane skeleton is the Diels-Alder [4+2] cycloaddition reaction. benthamscience.com However, achieving high levels of substitution, particularly with control over stereochemistry, often requires multi-step and sometimes harsh reaction conditions. vulcanchem.comsciengine.com

For a compound like 2,2-difluoro-7,7-dimethyl-norbornane, a likely synthetic approach involves a multi-step sequence. This could begin with a Diels-Alder reaction to form the core bicyclic structure, followed by post-functionalization steps to introduce the gem-difluoro and dimethyl groups. vulcanchem.com The fluorination step itself can be challenging and may require specialized reagents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂). vulcanchem.com

Despite these challenges, the demand for structurally diverse and complex chiral norbornanes continues to drive innovation in synthetic methodology. researchgate.net Researchers are exploring new catalytic asymmetric strategies to access these compounds with high enantiomeric purity from simple starting materials. rsc.orgresearchgate.net The development of latent synthon strategies, where a universal intermediate undergoes late-stage diversification, represents a promising opportunity to efficiently generate a wide array of structurally complex and highly substituted norbornane derivatives. researchgate.net

Data Tables

Table 1: Estimated Structural Parameters of Norbornane Derivatives

| Compound | C–C (sp³–sp³) (Å) | C–X (X = F, Cl) (Å) | Bridgehead Angle (°) |

| Norbornane (parent) | 1.540 | – | 93.4 |

| 2-Chloro-7,7-dimethyl-norbornane | 1.534 | 1.782 (C–Cl) | 92.8 |

| 7,7-Dimethyl-2-methylene-norbornane | 1.521 | – | 94.1 |

| 2,2-Difluoro-7,7-dimethyl-norbornane (estimated) | 1.538 | 1.395 (C–F) | 93.2 |

Data for this table is derived from comparative analysis presented in related literature. vulcanchem.com

Table 2: Physicochemical Properties of Norbornane, 2,2-difluoro-7,7-dimethyl-

| Property | Value |

| Molecular Formula | C₉H₁₄F₂ |

| Molecular Weight | 162.21 g/mol |

Data sourced from chemical databases. vulcanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C9H14F2 |

|---|---|

Molecular Weight |

160.20 g/mol |

IUPAC Name |

2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane |

InChI |

InChI=1S/C9H14F2/c1-8(2)6-3-4-7(8)9(10,11)5-6/h6-7H,3-5H2,1-2H3 |

InChI Key |

CEWPEZQOFNKFCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1C(C2)(F)F)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Difluoro 7,7 Dimethylnorbornane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2,2-difluoro-7,7-dimethylnorbornane in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecule's connectivity and stereochemistry.

The ¹H NMR spectrum is expected to be complex due to the rigid bicyclic system and the presence of geminal fluorine atoms, which induce significant long-range H-F couplings. modgraph.co.uk The bridgehead protons (H1 and H4) would be readily identifiable. The proton at C1 is expected to be deshielded relative to H4 due to its proximity to the electron-withdrawing difluoro group and will show coupling to the fluorine nuclei. modgraph.co.uk The addition of the two methyl groups at C7 would introduce two singlets, likely non-equivalent due to the chiral environment, and would influence the chemical shifts of the nearby bridgehead and bridge protons.

The ¹³C NMR spectrum provides information on each carbon environment. The C2 carbon, directly attached to two fluorine atoms, would appear as a triplet at a significantly downfield chemical shift due to the strong deshielding effect of the fluorine atoms, with a large one-bond ¹J(C,F) coupling constant. The C7 carbon, bearing two methyl groups, would also be a prominent quaternary signal. The chemical shifts of the other carbons would be influenced by the steric and electronic effects of the difluoro and dimethyl substitutions.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For 2,2-difluoro-7,7-dimethylnorbornane, the two fluorine atoms are diastereotopic and are expected to show distinct chemical shifts, appearing as a pair of doublets due to geminal ²J(F,F) coupling. Each fluorine signal would be further split by couplings to nearby protons.

Table 1: Predicted NMR Spectroscopic Data for 2,2-Difluoro-7,7-dimethylnorbornane based on 2,2-Difluoronorbornane Analogue modgraph.co.uk Data for 2,2-difluoronorbornane is used as a predictive model. Actual values for the title compound may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | H1: ~2.5-2.7H4: ~2.3-2.5H7 (syn/anti): ~1.5-2.0CH₃: ~1.0-1.2 | mmds | J(H,F) couplings expected |

| ¹³C | C2: ~120-130C7: ~40-50CH₃: ~20-25 | tsq | ¹J(C,F) > 200 Hz |

| ¹⁹F | F-endo/F-exo: Non-equivalent | d | ²J(F,F) expected |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Through-Space Interactions

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of substituted norbornanes.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) scalar couplings. For 2,2-difluoro-7,7-dimethylnorbornane, COSY would be used to trace the connectivity of the proton network, for example, identifying correlations between the bridgehead protons (H1, H4) and the adjacent methylene (B1212753) protons (H3, H5, H6). modgraph.co.uk

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. nih.gov This is crucial for assigning the ¹³C signals based on the already assigned proton resonances. For instance, the signals of the C3, C5, and C6 methylene carbons would be identified by their correlation with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov This is vital for identifying quaternary carbons and piecing together the molecular framework. Correlations from the methyl protons to the C7 and C1/C6 carbons would confirm the position of the dimethyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. rsc.org For example, NOE correlations between one of the C7-methyl groups and the endo-protons on the norbornane (B1196662) frame would help in assigning the stereochemistry of the methyl groups and confirming the rigid boat conformation of the six-membered ring.

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR parameters and aid in structural elucidation. modgraph.co.uk By calculating the NMR chemical shifts and coupling constants for different possible conformations or isomers, a direct comparison with experimental data can be made.

For 2,2-difluoro-7,7-dimethylnorbornane, computational NMR could be used to:

Predict the ¹H, ¹³C, and ¹⁹F chemical shifts with high accuracy, helping to resolve ambiguities in spectral assignment. modgraph.co.uk

Calculate the relative energies of different conformers. Although the norbornane skeleton is rigid, minor conformational preferences can be assessed.

Discriminate between potential stereoisomers by comparing the calculated spectra for each isomer with the experimental data.

Studies on other fluorinated rigid molecules have shown that methods like GIAO (Gauge-Independent Atomic Orbital) at the B3LYP level of theory can provide excellent agreement between calculated and experimental chemical shifts. modgraph.co.ukpsu.edu

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the absolute configuration for chiral compounds. While no published crystal structure for 2,2-difluoro-7,7-dimethylnorbornane currently exists, data from related structures, such as other substituted norbornanes, can be used to predict its solid-state conformation. nih.gov

The analysis would be expected to confirm the rigid bicyclo[2.2.1]heptane framework. Key structural features that would be determined include:

The C-F, C-C, and C-H bond lengths and the effect of gem-difluorination on the C-C bond lengths at the C2 position.

The bond angles within the bicyclic system, which are inherently strained compared to acyclic analogues.

The intramolecular distances and contacts, which can reveal steric strain, for example, between the 7,7-dimethyl groups and the rest of the molecule.

The crystal packing arrangement, showing how the molecules interact with each other in the solid state through intermolecular forces.

Table 2: Expected X-ray Crystallographic Parameters for 2,2-Difluoro-7,7-dimethylnorbornane Based on general parameters of substituted norbornane structures.

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Bond Lengths | C-F: ~1.35 ÅC-C: ~1.54 Å |

| Bond Angles | Reflective of a strained bicyclic system |

| Conformation | Rigid boat-like conformation |

| Absolute Configuration | Could be determined from a single enantiomer |

Vibrational Spectroscopy (IR, Raman) for Specific Bond and Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" that is sensitive to its structure and functional groups.

IR Spectroscopy : The IR spectrum of 2,2-difluoro-7,7-dimethylnorbornane would be dominated by strong C-F stretching vibrations, typically found in the 1000-1200 cm⁻¹ region. C-H stretching vibrations for the methyl and methylene groups would appear around 2850-3000 cm⁻¹. The spectrum would also contain a complex fingerprint region (below 1500 cm⁻¹) corresponding to various C-C stretching and C-H bending modes of the bicyclic frame.

Raman Spectroscopy : Raman spectroscopy is complementary to IR. The symmetric C-F stretching modes and the C-C skeletal vibrations of the norbornane frame are expected to be strong in the Raman spectrum. The C-H stretching vibrations would also be prominent.

Analysis of the vibrational spectra of related polyfluorobicyclo[2.2.1]heptanes has shown characteristic absorptions for the C-F and C-C skeletal modes, which would be expected to be present for the title compound. psu.edu

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

2,2-Difluoro-7,7-dimethylnorbornane is a chiral molecule and can exist as a pair of enantiomers. Chiroptical techniques are essential for determining the enantiomeric excess (% ee) of a sample.

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration. A methodology using VCD has been successfully applied to determine the enantiomeric excess of camphor (B46023), a structurally similar chiral bicyclic ketone, in both solid and liquid phases. rsc.org A similar approach could be employed for 2,2-difluoro-7,7-dimethylnorbornane, where a calibration curve could be constructed by plotting VCD intensity at a specific wavenumber against known enantiomeric compositions.

Electronic Circular Dichroism (ECD) : ECD, which measures the differential absorption of circularly polarized UV-Vis light, could also be used. However, as the molecule lacks strong chromophores, the signals might be weak.

These chiroptical methods, often supported by quantum chemical calculations to predict the spectra for each enantiomer, provide a powerful means for assessing the enantiomeric purity of 2,2-difluoro-7,7-dimethylnorbornane. utexas.edu

Computational and Theoretical Investigations of 2,2 Difluoro 7,7 Dimethylnorbornane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic distribution and energetic stability of a molecule. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals, energy levels, and thermodynamic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. digitellinc.com DFT calculations determine the electronic structure by focusing on the electron density rather than the complex many-electron wavefunction. chemrxiv.orgchemrxiv.org For 2,2-difluoro-7,7-dimethylnorbornane, DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G* or cc-pVTZ), can be used to perform geometry optimization. nih.gov This process finds the lowest energy arrangement of atoms, corresponding to the molecule's ground state geometry.

From these calculations, key structural parameters like bond lengths, bond angles, and dihedral angles are determined. The energetics of the optimized structure provide the total electronic energy, which is crucial for assessing its stability relative to other isomers or conformers.

Table 1: Hypothetical Optimized Geometric Parameters for 2,2-Difluoro-7,7-Dimethylnorbornane calculated via DFT

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C2-F | 1.36 Å |

| Bond Length | C1-C7 | 1.55 Å |

| Bond Length | C7-CH₃ | 1.54 Å |

| Bond Angle | F-C2-F | 105.5° |

| Bond Angle | C1-C7-C4 | 93.1° |

| Dihedral Angle | C1-C2-C3-C4 | 0.0° (by symmetry) |

Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. High-level composite methods, such as the Gaussian-n (G4, G4(MP2)) or Weizmann-n (Wn) theories, are designed to achieve high accuracy for thermochemical predictions. chemrxiv.orgnih.gov These methods involve a series of calculations at different levels of theory and basis sets, which are then combined and extrapolated to approximate a highly accurate result. nih.gov

For 2,2-difluoro-7,7-dimethylnorbornane, these calculations can predict fundamental thermochemical properties like the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), entropy (S°), and heat capacity (Cv). Such data are invaluable for understanding the molecule's stability and its behavior in chemical reactions. While computationally intensive, the accuracy of these methods can often rival that of experimental measurements. chemrxiv.org

Table 2: Example of High-Accuracy Thermochemical Predictions for 2,2-Difluoro-7,7-Dimethylnorbornane

| Thermochemical Property | Predicted Value | Units |

| Enthalpy of Formation (ΔH°f) | -585.5 | kJ/mol |

| Standard Entropy (S°) | 390.2 | J/(mol·K) |

| Heat Capacity (Cv) | 185.7 | J/(mol·K) |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The rigid bicyclo[2.2.1]heptane framework of norbornane (B1196662) significantly restricts its conformational freedom. However, subtle puckering and torsional motions are still possible. Molecular modeling and molecular dynamics (MD) simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape at a given temperature, revealing the dynamics of the ring system and the rotational behavior of the methyl groups. From these simulations, one can identify the most populated conformations and understand the energetic penalties associated with deviations from the ground state geometry.

Analysis of Intramolecular Interactions and Electronic Effects of Fluorine and Methyl Groups

The substituents on the norbornane skeleton significantly influence its electronic properties. The two fluorine atoms at the C2 position are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect polarizes the C-F bonds and influences the charge distribution across the entire molecule.

Conversely, the two methyl groups at the C7 position are electron-donating and create significant steric hindrance. Computational methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify these effects. NBO analysis, for example, can provide partial atomic charges, revealing the extent of electron withdrawal by the fluorine atoms and donation by the methyl groups. These intramolecular interactions are critical for determining the molecule's reactivity and intermolecular binding preferences.

Table 3: Hypothetical Natural Bond Orbital (NBO) Partial Charges on Key Atoms

| Atom | Calculated Partial Charge (a.u.) |

| C2 | +0.45 |

| F (attached to C2) | -0.28 |

| C7 | +0.15 |

| C (in CH₃ group) | -0.21 |

| H (in CH₃ group) | +0.08 |

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are an indispensable tool for interpreting and predicting experimental spectra. unibo.it By calculating the properties related to spectroscopic transitions, computational chemistry can aid in the structural elucidation of molecules like 2,2-difluoro-7,7-dimethylnorbornane.

NMR Spectroscopy: Nuclear magnetic resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) can be calculated by computing the magnetic shielding tensors of the nuclei. These predictions are highly valuable for assigning peaks in ¹H, ¹³C, and ¹⁹F NMR spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by performing a vibrational frequency calculation. This analysis yields the frequencies of the normal modes of vibration and their corresponding intensities. Comparing the calculated spectrum to an experimental one can confirm the molecular structure and the assignment of vibrational bands to specific functional groups, such as C-F or C-H stretches.

Transition State Analysis and Reaction Pathway Calculations

Computational chemistry can be used to explore the reactivity of 2,2-difluoro-7,7-dimethylnorbornane by mapping out potential reaction pathways. nih.gov This involves locating and characterizing transition state (TS) structures, which are the energy maxima along a reaction coordinate.

For a hypothetical reaction, such as a thermal rearrangement or elimination, computational methods can identify the geometry of the transition state. A frequency calculation on this structure confirms it as a true TS by the presence of a single imaginary frequency. The energy difference between the reactant and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. This type of analysis provides deep mechanistic insights into how the molecule might transform under various conditions. nih.gov

Reactivity Profiles and Mechanistic Pathways Involving 2,2 Difluoro 7,7 Dimethylnorbornane

Nucleophilic and Electrophilic Reactivity of the Norbornane (B1196662) Scaffold

The reactivity of 2,2-difluoro-7,7-dimethylnorbornane is largely dictated by the strong electronic influence of the gem-difluoro group. Fluorine is the most electronegative element, and the two fluorine atoms at the C2 position exert a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon skeleton, creating distinct electrophilic and nucleophilic centers.

Electrophilic Centers: The C2 carbon, being directly bonded to two fluorine atoms, is significantly electron-deficient and thus highly electrophilic. This electron deficiency extends to the adjacent bridgehead (C1) and methylene (B1212753) (C3) carbons, enhancing their susceptibility to attack by nucleophiles. However, the C2 carbon itself is sterically shielded by the fluorine atoms and is already saturated, so reactions typically occur at adjacent positions or involve the displacement of a leaving group from C2 in hypothetical scenarios.

Nucleophilic Centers: The norbornane scaffold itself is a saturated hydrocarbon and generally lacks inherent nucleophilicity. The C-H bonds are the primary sites that could act as electron donors in certain reactions, such as hydride abstraction. However, the inductive effect of the CF2 group reduces the electron density of nearby C-H bonds, diminishing their nucleophilic character. The lone pairs on the fluorine atoms could be considered potential nucleophilic sites, but the high electronegativity of fluorine makes them very weak electron donors.

The table below summarizes the predicted reactivity at various positions on the 2,2-difluoro-7,7-dimethylnorbornane scaffold.

| Position | Substituent | Electronic Effect | Predicted Reactivity | Steric Hindrance |

| C1 | Bridgehead | -I from C2-F₂ | Moderately Electrophilic | High |

| C2 | -CF₂- | Strong -I | Highly Electrophilic Carbon | Moderate |

| C3 | -CH₂- | -I from C2-F₂ | Moderately Electrophilic | Low |

| C4 | Bridgehead | Minimal | Low | High |

| C5, C6 | -CH₂- | Minimal | Low | Low (exo), High (endo) |

| C7 | -C(CH₃)₂- | Weak +I | Low | High (syn-face) |

Rearrangement Reactions (e.g., Wagner-Meerwein Rearrangements) in Substituted Norbornanes

The norbornyl system is classic for undergoing skeletal rearrangements, most notably the Wagner-Meerwein rearrangement, upon the formation of a carbocation intermediate. mcmaster.ca This process involves a 1,2-shift of an alkyl, aryl, or hydride group to an adjacent electron-deficient carbon, driven by the formation of a more stable carbocation.

In the context of 2,2-difluoro-7,7-dimethylnorbornane, the generation of a carbocation at the C2 position (e.g., through the departure of a hypothetical leaving group) would be highly unfavorable due to the powerful destabilizing inductive effect of the two adjacent fluorine atoms. Studies have shown that α-fluorine substitution can dramatically decrease the reactivity of carbanions, and a similar, but opposite, destabilizing effect is expected for carbocations. rsc.org

However, if a carbocation were generated at a different position, such as C1 or C6, rearrangement pathways become plausible. For instance, formation of a cation at C6 could initiate a Wagner-Meerwein shift of the C1-C2 bond.

Key considerations for rearrangements:

Carbocation Stability: The primary driver for any rearrangement is the formation of a more stable carbocation. The electronic effects of the difluoro and dimethyl groups would be critical. While the -I effect of fluorine is destabilizing, a competing +M (mesomeric) effect, involving donation from fluorine's lone pairs to the empty p-orbital of the carbocation, can offer stabilization. rsc.org The relative importance of these opposing effects depends on the geometry of the intermediate.

Migratory Aptitude: The rigid structure of the norbornane frame restricts which groups can migrate. Typically, the bond anti-periplanar to the leaving group is predisposed to migrate.

The table below outlines a hypothetical rearrangement scenario.

| Initial Carbocation | Potential Migrating Group | Rearrangement Product (Cation) | Influence of Substituents |

| C6 | C1-C2 Bond | Cation at C1 (tertiary) | Migration is plausible. The -I effect of the CF₂ group at C2 would destabilize the developing positive charge at C1 in the transition state. |

| C1 | C6-C5 Bond | Cation at C6 (secondary) | Less likely as it leads to a less stable secondary carbocation. |

| C3 | Hydride from C2 | Cation at C2 | Highly unlikely due to extreme destabilization by the CF₂ group. |

C-H Functionalization Strategies for Selective Modification

Direct C-H functionalization is a powerful strategy for modifying saturated hydrocarbons without pre-functionalization. chemrxiv.org For 2,2-difluoro-7,7-dimethylnorbornane, the challenge lies in selectively activating one of its many C-H bonds. The reactivity of these bonds is influenced by their position, bond strength, and steric accessibility.

Potential sites for C-H functionalization:

Bridgehead C-H (C1, C4): These are tertiary C-H bonds, which are typically weaker than secondary or primary ones. However, they are sterically hindered, and the resulting radical or ionic intermediates can be strained.

Methylene C-H (C3, C5, C6): The C3-H bonds are electronically activated by the adjacent CF₂ group, making them more susceptible to deprotonation or radical abstraction. The C5 and C6 positions are less electronically perturbed but differ in their steric environment (exo vs. endo).

Methyl C-H (C7): These primary C-H bonds are the strongest and generally the least reactive. However, their steric accessibility on the syn-face might be exploited by specific reagents.

Transition metal-catalyzed C-H activation often relies on directing groups to achieve site selectivity, which are absent in this parent structure. researchgate.netbohrium.com Therefore, strategies would likely rely on the inherent electronic and steric differences between the C-H bonds. Gold-catalyzed C(sp³)-H activation has shown promise for functionalizing unbiased C-H bonds in bicyclic systems. researchgate.net

| C-H Bond Position | Bond Type | Electronic Influence | Steric Accessibility | Predicted Reactivity |

| C1-H, C4-H | Tertiary | C1-H influenced by C2-F₂ | Hindered | Moderate; depends on reagent size |

| C3-H | Secondary | Activated by C2-F₂ | High (exo) | High |

| C5-H, C6-H | Secondary | Minimal | High (exo) | Moderate |

| C7-CH₃ | Primary | Minimal | Hindered (syn-face) | Low |

Investigation of Reaction Kinetics and Thermodynamics

Kinetics:

Activation Energy (Ea): Reactions involving the formation of a positive charge near the C2 position (e.g., an Sₙ1-type reaction with a leaving group at C1 or C3) would have a high activation energy and thus a slow rate. This is due to the destabilizing inductive effect of the CF₂ group on the carbocationic transition state.

Steric Effects: The 7,7-dimethyl group sterically shields the syn-face (the side of the C7 bridge), slowing down reactions that require reagent approach from this direction. Reactions on the anti-face are kinetically favored. acs.org

Thermodynamics:

Bond Strengths: The presence of fluorine significantly strengthens the C-F bond (bond dissociation energy ~115 kcal/mol) and the adjacent C-C bonds. Reactions that require the cleavage of these bonds would be thermodynamically unfavorable (highly endergonic).

Product Stability: The formation of products where steric strain is relieved or where favorable electronic interactions are maximized will be thermodynamically favored. For instance, in an elimination reaction, the regioselectivity would be influenced by the stability of the resulting alkene, which is affected by the fluorine substituents.

The following table provides a qualitative comparison of kinetic parameters for a hypothetical nucleophilic substitution at different positions.

| Reaction Site | Proposed Mechanism | Relative Activation Energy (ΔG‡) | Kinetic Favorability | Rationale |

| C1 | Sₙ1 | Very High | Very Low | Tertiary carbocation destabilized by adjacent CF₂ group. |

| C3 | Sₙ2 | High | Low | Inductive effect of CF₂ hinders departure of leaving group. |

| C6 (exo) | Sₙ2 | Moderate | Moderate | Less steric hindrance and minimal electronic effects. |

Role of Steric and Electronic Effects from Fluorine and Dimethyl Substituents on Reactivity

Electronic Effects: The dominant electronic feature is the strong inductive electron withdrawal (-I) by the C2-gem-difluoro group. nih.gov This effect deactivates the molecule towards electrophilic attack, particularly at the C1, C2, and C3 positions, and lowers the pKa of adjacent C-H bonds. Conversely, it creates powerful electrophilic centers that are susceptible to nucleophilic attack, assuming a suitable reaction pathway exists. In the case of carbocation formation, fluorine can exert a stabilizing resonance effect (+M) by donating a lone pair, which competes with its destabilizing inductive effect. rsc.org The 7,7-dimethyl group has a minor electron-donating inductive effect (+I), which has a negligible impact compared to the difluoro group.

Steric Effects: The primary steric influence comes from the 7,7-dimethyl group, which significantly encumbers the syn-face of the bicyclic system. mcmaster.caacs.org This steric blockade forces most reactions to occur from the less hindered exo-position on the anti-face. This is a well-documented phenomenon in norbornane chemistry, leading to high diastereoselectivity in addition and substitution reactions. The gem-difluoro group at C2 also adds steric bulk, potentially influencing the preferred conformation of the five-membered ring and hindering access to the adjacent endo positions at C3 and C1.

| Substituent Group | Primary Electronic Effect | Primary Steric Effect | Impact on Reactivity |

| 2,2-Difluoro | Strong Inductive Withdrawal (-I) | Localized bulk | Deactivates toward electrophiles; activates C3-H; destabilizes adjacent carbocations. |

| 7,7-Dimethyl | Weak Inductive Donation (+I) | Major hindrance on syn-face | Directs incoming reagents to the anti and exo positions. |

Stereochemistry and Conformational Analysis of 2,2 Difluoro 7,7 Dimethylnorbornane

Chirality and Stereoisomerism in Highly Substituted Norbornane (B1196662) Systems

For instance, the derivative (1R,4R)-2,2-Difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a known chiral compound, indicating that the 2,2-difluoro-7,7-dimethylnorbornane skeleton can indeed be chiral. chemicalbook.com The chirality in such systems is determined by the configuration at the bridgehead carbons. The presence of four different groups attached to these carbons would render them chiral centers. In 2,2-difluoro-7,7-dimethylnorbornane, the substituents on C1 are C2(F2), C6, the C7 bridge, and C4. Similarly, the substituents on C4 are C3, C5, the C7 bridge, and C1. The symmetry of the molecule as a whole will ultimately determine if it is chiral.

Conformational Preferences and Dynamics of the Bicyclo[2.2.1]heptane Cage

The bicyclo[2.2.1]heptane cage is a highly rigid structure, unlike cyclohexane (B81311) which can readily undergo ring-flipping. The norbornane framework is essentially locked in a boat-like conformation for the six-membered ring. This rigidity significantly limits the conformational freedom of the molecule.

Influence of Vicinal and Geminal Fluorine Atoms on Conformational Energies

The introduction of fluorine atoms into an organic molecule can have profound effects on its conformational preferences due to both steric and electronic factors. rsc.org In 2,2-difluoro-7,7-dimethylnorbornane, the geminal difluoro group at the C2 position introduces significant electronic effects. The strong electronegativity of fluorine leads to a polarization of the C-F bonds, which can influence the stability of different conformations through dipole-dipole interactions and hyperconjugative effects.

Studies on related fluorinated cyclic systems have shown that gem-difluorination can alter the population of different conformers. nih.gov For instance, in some macrocyclic systems, the presence of a gem-difluoro group was found to favor conformations that were minor in the non-fluorinated analogue. nih.gov This is often attributed to the stereoelectronic gauche effect, where a gauche arrangement of electronegative substituents can be more stable than the anti-arrangement.

Stereochemical Control in Synthetic Transformations

The synthesis of highly substituted norbornanes like 2,2-difluoro-7,7-dimethylnorbornane often requires careful control of stereochemistry. The rigid framework of the norbornane system allows for a high degree of stereoselectivity in many reactions, as reagents will preferentially attack from the less sterically hindered face.

The synthesis of stereochemically pure fluoroalkanes can be achieved through methods such as frustrated Lewis pair (FLP) mediated monoselective C-F activation of geminal difluoroalkanes. nih.govsemanticscholar.org Such methods can allow for the desymmetrization of gem-difluoro groups, leading to the formation of stereoenriched products. nih.govsemanticscholar.org While specific synthetic routes to 2,2-difluoro-7,7-dimethylnorbornane with complete stereochemical control are not widely reported, the principles of stereoselective synthesis in related systems would be applicable. For example, the choice of chiral catalysts or auxiliaries can direct the formation of a specific stereoisomer.

Exo/Endo Isomerism and Bridgehead Stereochemistry

Exo/endo isomerism is a critical aspect of the stereochemistry of norbornane derivatives. wikipedia.org This type of isomerism arises from the orientation of substituents on the two-carbon bridges (C2, C3 and C5, C6) relative to the one-carbon bridge (C7). A substituent is designated as exo if it is oriented away from the C7 bridge, and endo if it is oriented towards it.

Potential As a Rigid Scaffold in Organic Synthesis and Materials Science

Utilization as a Building Block for Complex Molecular Architectures

The inherent rigidity and three-dimensional structure of the norbornane (B1196662) skeleton make it a highly attractive building block for constructing complex and sterically demanding molecules. wikipedia.orgresearchgate.net The introduction of fluorine atoms, as seen in 2,2-difluoro-7,7-dimethylnorbornane, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. These attributes are highly sought after in medicinal chemistry and drug design.

Fluorinated building blocks are crucial in modern organic synthesis. For instance, gem-difluoro olefins and gem-difluorocycloalkanes are recognized as important structural motifs in pharmaceuticals and agrochemicals. nih.govchemeo.com By analogy, 2,2-difluoro-7,7-dimethylnorbornane could serve as a unique, sterically defined, fluorinated scaffold. Its defined stereochemistry and conformational rigidity could be exploited to control the spatial arrangement of functional groups in complex target molecules, influencing their biological activity or material properties. The synthesis of functionalized indolizines from β,β-difluoro peroxides, which act as fluorinated C2-building blocks, showcases the utility of gem-difluoro groups in constructing heterocyclic systems. chemspider.com

Incorporation into Polymeric Materials via Advanced Polymerization Techniques

Norbornene and its derivatives are well-known monomers for producing polymers with exceptional properties via advanced polymerization methods like Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. researchgate.netnist.gov These polymers are noted for their high thermal stability, mechanical strength, and optical clarity.

The strained bicyclic structure of norbornene-type monomers makes them highly active substrates for these polymerization techniques. nist.gov Fluorinated norbornene monomers, in particular, are used to create polymers with specialized characteristics. While traditional radical polymerization of some fluorinated monomers can be challenging, ROMP and transition-metal-catalyzed addition polymerizations provide efficient pathways. sigmaaldrich.comresearchgate.net For example, palladium-based catalysts are effective for the addition polymerization of functionalized norbornenes, yielding high molecular weight polymers. alfa-chemistry.comnist.gov

Table 1: Polymerization Techniques for Norbornene-Type Monomers

| Polymerization Type | Catalyst Examples | Resulting Polymer Type | Key Features |

|---|---|---|---|

| Addition Polymerization | Palladium-based systems (e.g., (η³-allyl)Pd complexes), Nickel complexes | Saturated, high Tg polymers | High thermal stability, optical transparency, no backbone unsaturation. chemicalbook.comresearchgate.netnist.gov |

| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium-based (Grubbs' catalysts), Molybdenum-based (Schrock's catalysts) | Unsaturated polymer backbone | Allows for block, random, or multiblock copolymers; properties tunable by monomer sequence. nist.govresearchgate.netwikipedia.org |

Modulating Material Properties through Fluorinated Norbornane Monomers

The incorporation of fluorine into polynorbornanes is a powerful strategy for fine-tuning material properties. Fluorinated polymers are known for their low refractive index, low water absorption, high gas permeability, and unique surface properties (hydrophobicity). nist.govnih.gov

Optical Transparency and Thermal Stability : Addition polymers derived from norbornene monomers exhibit high glass transition temperatures (Tg), sometimes exceeding 370 °C, and excellent optical transparency. chemicalbook.com These properties are critical for applications in electronics and optics.

Mechanical Robustness : The properties of copolymers can be precisely modulated by adjusting the ratio of different monomers. For instance, copolymers of fluorinated norbornenes have been designed to achieve a wide range of mechanical properties, with tensile strengths varying from 0.2 to 26.4 MPa and elastic moduli from 0.6 to 593.7 MPa, by controlling the content of soft and hard segments. wikipedia.org

Surface Properties : The presence of fluoroorganic side groups imparts a hydrophobic nature to the polymer surface. Studies on polymers made from norbornene monomers with C6F5 groups have confirmed their hydrophobic character through contact angle measurements. alfa-chemistry.com This is a key property for creating water-repellent coatings and specialized membranes.

Design of Chiral Auxiliaries and Ligands Based on the Norbornane Frame

The rigid, stereochemically defined structure of the norbornane framework makes it an excellent scaffold for the design of chiral ligands and auxiliaries used in asymmetric catalysis. nist.gov Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they can be removed and recycled. alfa-chemistry.com

While there is no specific literature on 2,2-difluoro-7,7-dimethylnorbornane for this purpose, camphor (B46023) (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one), a structurally similar molecule, is a well-known chiral starting material. Camphor-derived auxiliaries have been successfully used in asymmetric reactions like the Darzens reaction to achieve high diastereocontrol. nist.gov The predictable conformation of the bicyclic system allows for effective shielding of one face of a reactive center, leading to high stereoselectivity. The introduction of difluoro groups at the C2 position could potentially modulate the electronic properties and steric profile of such ligands, offering a new avenue for catalyst design.

Engineering of Specialized Organic Frameworks and Supramolecular Assemblies

Rigid molecular building blocks are fundamental to the construction of porous organic frameworks and complex supramolecular assemblies. These materials have applications in gas storage, separation, and catalysis. The defined geometry and directional bonding capabilities of molecules like functionalized norbornanes make them suitable candidates for creating predictable, well-ordered, and stable superstructures.

The design of such assemblies relies on controlling intermolecular interactions to guide the self-assembly process. While specific examples involving 2,2-difluoro-7,7-dimethylnorbornane are not documented, the principles of supramolecular chemistry suggest its potential. The rigidity of the norbornane core would provide structural integrity, while strategically placed functional groups on the scaffold could direct the assembly into desired architectures, such as discrete molecular cages or extended porous networks.

Future Research Directions and Unexplored Avenues for 2,2 Difluoro 7,7 Dimethylnorbornane

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 2,2-difluoro-7,7-dimethylnorbornane is the gateway to its extensive study. Current synthetic methodologies for analogous fluorinated norbornanes often rely on harsh reagents and multi-step procedures. Future research should prioritize the development of novel synthetic strategies that are both high-yielding and sustainable.

Key areas of focus could include:

Direct Fluorination Strategies: Investigating late-stage C-H fluorination techniques on the 7,7-dimethylnorbornane scaffold.

Catalytic Approaches: Exploring transition-metal-catalyzed or organocatalyzed difluorination of suitable norbornane (B1196662) precursors.

Flow Chemistry: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability.

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes for the stereoselective synthesis of fluorinated norbornanes.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct C-H Fluorination | Atom economy, reduced step count | Selectivity, harsh reagents |

| Catalytic Difluorination | Milder conditions, high selectivity | Catalyst cost and stability |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |

| Bio-inspired Synthesis | High stereoselectivity, green conditions | Enzyme availability and stability |

Advanced Spectroscopic Probes for Dynamic Processes

The rigid norbornane framework, when substituted with fluorine and methyl groups, is expected to exhibit interesting dynamic behaviors. Advanced spectroscopic techniques can provide unprecedented insights into these processes at the molecular level. Future research should leverage these tools to understand the conformational dynamics, intermolecular interactions, and vibrational properties of 2,2-difluoro-7,7-dimethylnorbornane.

Promising spectroscopic avenues include:

Femtosecond Infrared Spectroscopy: To probe ultrafast conformational changes and energy relaxation pathways.

Two-Dimensional Infrared (2D-IR) Spectroscopy: To elucidate couplings between different vibrational modes and monitor structural evolution.

Solid-State NMR Spectroscopy: To characterize the structure and dynamics in the crystalline state.

Chiroptical Spectroscopy (VCD and ECD): To study the stereochemistry and conformational preferences of chiral derivatives.

Integration of Machine Learning in Predictive Modeling of Reactivity and Properties

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.govnih.gov For 2,2-difluoro-7,7-dimethylnorbornane, integrating computational modeling with experimental work can accelerate the discovery of its properties and reactivity.

Future research directions in this area include:

Quantum Mechanics-Based ML Potentials: Developing accurate and efficient models to predict reaction barriers and product distributions for reactions involving the title compound.

Property Prediction: Utilizing ML algorithms to forecast physical, chemical, and electronic properties, such as solubility, stability, and spectroscopic signatures. researchgate.net

Retrosynthetic Analysis: Employing AI-driven tools to propose novel and efficient synthetic routes.

Exploration of Self-Assembly and Nanostructured Materials from Derivatives

The unique shape and polarity of 2,2-difluoro-7,7-dimethylnorbornane could be harnessed to create novel self-assembling systems and nanostructured materials. researchgate.net By introducing functional groups onto the norbornane scaffold, researchers can design molecules with programmed assembly behaviors.

Unexplored avenues in this domain are:

Liquid Crystals: Investigating the potential of appropriately functionalized derivatives to form liquid crystalline phases.

Molecular Gels: Exploring the ability of derivatives to act as gelators for organic solvents.

Crystal Engineering: Studying the solid-state packing of 2,2-difluoro-7,7-dimethylnorbornane and its derivatives to design materials with specific optical or electronic properties.

Surface Modification: Utilizing derivatives to create functionalized surfaces with tailored hydrophobicity or reactivity.

Unveiling Novel Reaction Pathways and Catalytic Transformations

The electronic and steric properties imparted by the gem-difluoro and dimethyl groups are likely to lead to unique reactivity for 2,2-difluoro-7,7-dimethylnorbornane. A thorough investigation of its chemical transformations could reveal novel reaction pathways and catalytic applications.

Future research should focus on:

Carbocation Chemistry: Studying the stability and rearrangement pathways of carbocations derived from this system.

Radical Reactions: Investigating the reactivity of radical intermediates centered on the norbornane framework.

Transition-Metal-Catalyzed Functionalization: Exploring the use of this molecule as a ligand or substrate in catalytic transformations. google.com

Photochemical Reactions: Uncovering new photochemical transformations enabled by the specific substitution pattern of the molecule. rsc.orgresearchgate.net

Q & A

Q. What experimental methods are recommended for synthesizing 2,2-difluoro-7,7-dimethylnorbornane?

The synthesis of norbornane derivatives typically involves Diels-Alder reactions or functionalization of pre-existing norbornane frameworks. For fluorinated analogs like 2,2-difluoro-7,7-dimethylnorbornane, a stepwise approach is advised:

Core Structure Preparation : Start with norbornadiene (C₇H₈) as the precursor. Catalytic hydrogenation under controlled pressure (e.g., H₂/Pd-C) yields norbornane.

Fluorination : Introduce fluorine atoms at the 2,2-positions via electrophilic fluorination reagents (e.g., Selectfluor®) in anhydrous solvents like acetonitrile or dichloromethane. Monitor reaction progress using ¹⁹F NMR to confirm substitution .

Methylation : Install 7,7-dimethyl groups using methyl Grignard reagents (CH₃MgBr) or Friedel-Crafts alkylation under inert conditions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structure of 2,2-difluoro-7,7-dimethylnorbornane be validated experimentally?

- X-ray Crystallography : Use single-crystal X-ray diffraction (SHELX suite for refinement) to resolve the bicyclic framework and confirm stereochemistry. SHELXL is particularly effective for small-molecule refinement due to its robust handling of anisotropic displacement parameters .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The 7,7-dimethyl groups will show upfield shifts (δ 0.8–1.2 ppm) due to steric shielding.

- ¹⁹F NMR : Confirm fluorine substitution with a singlet (no coupling) at δ −120 to −140 ppm .

Q. What thermodynamic properties of norbornane derivatives are critical for reaction design?

Key thermodynamic parameters for norbornane frameworks include:

These values inform solvent selection (e.g., high-boiling solvents for reactions above 100°C) and stability under thermal stress .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of fluorinated norbornane derivatives?

- DFT Calculations : Use Gaussian or ORCA to model fluorination transition states. B3LYP/6-31G(d) is sufficient for predicting regioselectivity and activation energies.

- Solvent Effects : Apply COSMO-RS to simulate solvent interactions, particularly for polar fluorination reagents. Match computational ΔG‡ values with experimental yields to refine conditions .

Q. What mechanisms explain contradictions in reported thermodynamic data for norbornanes?

Discrepancies in ΔfH° values (e.g., ±5 kJ/mol across studies) arise from:

Q. How can 2,2-difluoro-7,7-dimethylnorbornane be applied in drug design?

The norbornane scaffold is a rigid bicyclic template for bioactive molecules. Examples include:

- Anticancer Agents : Functionalize with thiopyrano-thiazole moieties via hetero-Diels-Alder reactions (5-eneisorhodanines as dienophiles). Optimize SAR by varying substituents at the 2,2-positions .

- Enzyme Inhibitors : Introduce sulfonamide groups at the 7-position to enhance binding to hydrophobic enzyme pockets. Validate via molecular docking (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.